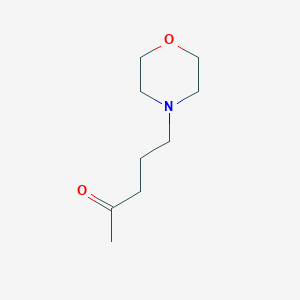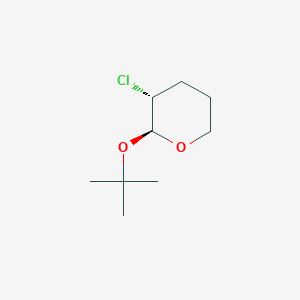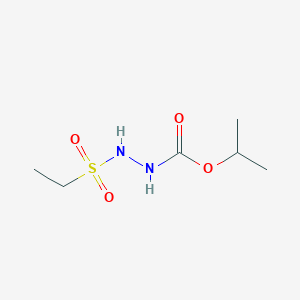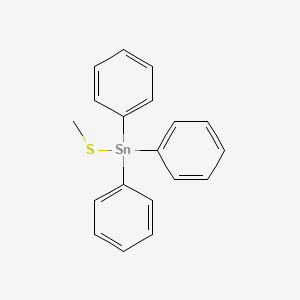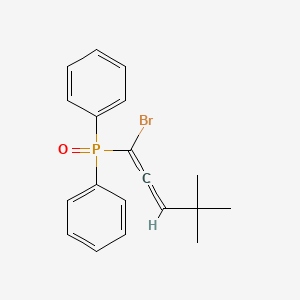
Octyl (octyloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:
C8H17OH+CH3COOH→C10H20O2+H2O
This method is favored due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
化学反応の分析
Types of Reactions
Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Octyl (octyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .
作用機序
The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Butyl acetate: Used in the production of lacquers and as a solvent.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Uniqueness
Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .
特性
CAS番号 |
59417-75-3 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC名 |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChIキー |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
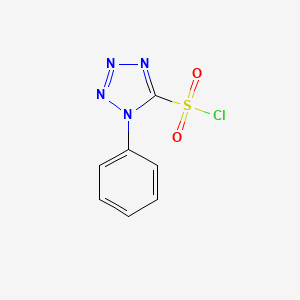
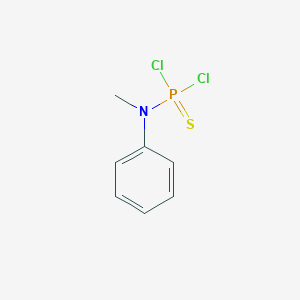
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
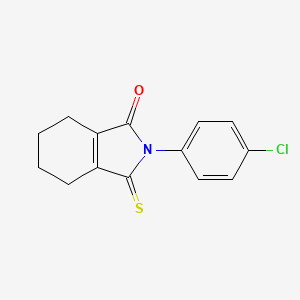
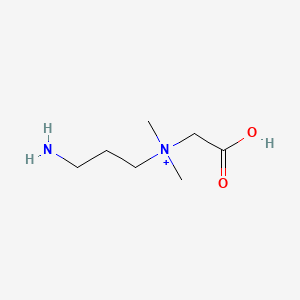
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

